molecular formula C19H26N2O2S B2788554 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396868-86-2

3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2788554
CAS No.: 1396868-86-2
M. Wt: 346.49
InChI Key: CGDKROZDIQVTCV-UHFFFAOYSA-N
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Description

3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a furan-2-ylmethyl group, and a thiophen-2-yl ethyl group

Properties

IUPAC Name

3-cycloheptyl-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O2S/c22-19(20-16-7-3-1-2-4-8-16)21(15-17-9-5-13-23-17)12-11-18-10-6-14-24-18/h5-6,9-10,13-14,16H,1-4,7-8,11-12,15H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDKROZDIQVTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the cycloheptyl group. This is often achieved through the cyclization of hept-1-ene using a suitable catalyst. The furan-2-ylmethyl and thiophen-2-yl ethyl groups are then introduced through nucleophilic substitution reactions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exhibit significant anticancer properties. For instance, the incorporation of furan and thiophene rings has been linked to enhanced cytotoxicity against various cancer cell lines. A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range against breast and lung cancer cells .

2. Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory activity. Research has shown that compounds with similar scaffoldings can inhibit key inflammatory pathways, including the COX enzymes. In vitro assays demonstrated that certain derivatives could reduce pro-inflammatory cytokine production significantly .

3. Antimicrobial Activity
The thiophene and furan groups are known for their antimicrobial properties. Studies have reported that related compounds exhibit broad-spectrum antibacterial and antifungal activities. For example, derivatives were tested against Staphylococcus aureus and Candida albicans, showing promising inhibition zones .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Urea Linkage : The initial step involves reacting cycloheptyl amine with furan-2-carboxaldehyde to form an intermediate.
  • Introduction of the Thiophene Group : This is achieved through a nucleophilic substitution reaction where thiophenes are introduced at specific positions on the aromatic ring.
  • Final Purification : The product is purified using column chromatography to isolate the desired urea compound.

Case Studies

Study ReferenceApplicationFindings
AnticancerDemonstrated low micromolar IC50 against breast cancer cells.
Anti-inflammatorySignificant reduction in IL-6 production in vitro.
AntimicrobialEffective against both Gram-positive and Gram-negative bacteria with notable inhibition zones.

Mechanism of Action

The mechanism by which 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

  • 1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea

  • 1-(Tetrahydro-furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea

Uniqueness: 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its cycloheptyl group, in particular, contributes to its stability and reactivity, making it a valuable compound in various applications.

Biological Activity

3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a synthetic organic compound characterized by its unique structural features, including a cycloheptyl group, a furan moiety, and a thiophene group attached to a urea backbone. This combination of functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to their diverse biological activities.

The molecular formula of this compound is C17H22N2O2SC_{17}H_{22}N_{2}O_{2}S, with a molecular weight of 318.4 g/mol. Its structure is designed to facilitate interactions with various biological targets, which may include enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities or receptor interactions. The unique combination of functional groups allows for specific binding affinities and mechanisms that can lead to therapeutic effects. Interaction studies typically involve assessing binding affinities and efficacy against various biological targets using techniques such as:

  • Surface Plasmon Resonance (SPR) : To measure binding kinetics.
  • Enzyme Inhibition Assays : To evaluate the compound's effect on specific enzymes.
  • Cell Viability Assays : To assess cytotoxicity in human cell lines.

Antimicrobial Activity

Research indicates that derivatives with similar structural features exhibit significant antimicrobial properties. For instance, compounds bearing thiourea and urea moieties have shown effectiveness against various pathogens, including fungi and bacteria. A study highlighted that certain urea derivatives demonstrated antifungal activity against Phomopsis species, with some showing LD50 values as low as 67.9 ppm against Aedes aegypti larvae .

CompoundActivity TypeTarget OrganismLD50 (ppm)
3dLarvicidalAedes aegypti67.9
1bAntifungalPhomopsis obscurans30 μM (100% growth inhibition after 120 h)
4eAntifungalP. viticola30 μM (80% growth inhibition after 120 h)

Cytotoxicity and Anti-inflammatory Activity

In vitro studies have assessed the cytotoxicity and anti-inflammatory potential of similar compounds. Notably, no significant cytotoxicity was observed against human cancer cell lines, indicating a favorable safety profile for further development . The anti-inflammatory activity was also evaluated, with some compounds showing no effect on NF-κB dependent transcription in human chondrosarcoma cells at concentrations up to 25 µg/mL .

Case Studies

Several studies have reported on the synthesis and biological evaluation of urea derivatives, including those structurally related to this compound:

  • Synthesis of Urea Derivatives : A study synthesized various urea derivatives and evaluated their biological activities, revealing promising antifungal and larvicidal properties.
  • Comparative Analysis : Another study compared different thiourea derivatives for their antibacterial properties against pathogens such as E. faecalis and P. aeruginosa, demonstrating that structural modifications can significantly impact biological activity .

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